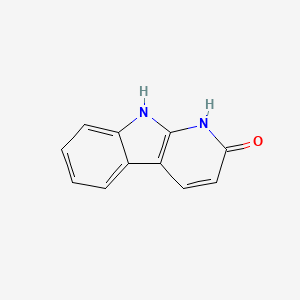

9H-Pyrido(2,3-b)indol-2-ol

Description

Significance of Nitrogen-Heterocyclic Scaffolds in Chemical Biology and Material Science Research

Nitrogen-heterocyclic scaffolds are fundamental building blocks in both the biological and material worlds. In chemical biology, they form the core of numerous natural products and synthetic molecules with a wide array of biological activities. Their ability to interact with biological macromolecules like enzymes and receptors makes them prime candidates for the development of new therapeutic agents. For instance, derivatives of the related pyrido[3,4-b]indole have shown potent anticancer activity. researchgate.net

In material science, the electronic properties of nitrogen-heterocycles are harnessed for applications in organic electronics. The 9H-pyrido[2,3-b]indole scaffold, for example, serves as an important intermediate in the manufacturing of Organic Light-Emitting Diodes (OLEDs). innospk.com Its thermal stability and specific electronic characteristics contribute to the performance and longevity of these display technologies. innospk.com

Historical Context and Evolution of Pyridoindole Chemistry Research

The journey of pyridoindole chemistry is intertwined with the broader history of medicinal chemistry, which has its roots in the use of natural plant extracts for treating diseases. pharmaguideline.com The isolation and structural elucidation of alkaloids, many of which contain heterocyclic scaffolds, spurred the development of synthetic organic chemistry. Early research focused on understanding the structure-activity relationships of these compounds, leading to the synthesis of numerous derivatives with modified properties.

The development of synthetic methodologies, such as the Fischer indole (B1671886) synthesis and the Bartoli indole synthesis, provided researchers with the tools to create a diverse library of pyridoindole derivatives. ontosight.ai Over time, the focus of research has expanded from purely medicinal applications to include their use in materials science and as fluorescent probes. researchgate.netnih.gov

Rationale and Scope of Investigating 9H-Pyrido(2,3-b)indol-2-ol and Its Derivatives

The investigation of this compound and its derivatives is driven by the quest for novel compounds with enhanced or specific properties. The introduction of a hydroxyl group at the 2-position of the 9H-pyrido[2,3-b]indole scaffold can significantly alter its electronic and biological characteristics. This modification can influence its ability to form hydrogen bonds, a key interaction in biological systems, and can also modulate its photophysical properties.

The scope of research on these derivatives is broad, encompassing their synthesis, characterization, and evaluation for various applications. This includes exploring their potential as anticancer agents, neuroprotective compounds, and fluorescent probes for cellular imaging. ontosight.ainih.gov

Overview of Research Paradigms Applied to Pyridoindole Systems

A common paradigm is positivism , which assumes a single, objective reality that can be measured and understood through empirical evidence. researchgate.net In this paradigm, quantitative methods are often employed to determine the physical and chemical properties of pyridoindole derivatives and to measure their biological activity. youtube.comyoutube.com

Another relevant paradigm is post-positivism , which acknowledges that while an objective reality may exist, our understanding of it is always partial and subject to revision. youtube.com This perspective is often implicit in the iterative process of drug discovery, where initial findings are constantly refined through further experimentation.

In more recent years, a constructivist or interpretivist paradigm has also gained traction, particularly in understanding the complex interactions of molecules in biological systems. youtube.com This approach recognizes that the "reality" of a molecule's function is co-created through its interaction with its environment.

Finally, critical realism acts as a middle ground, accepting a mind-independent reality while also acknowledging the role of multiple perceptions in understanding it. nova.edu This is particularly relevant when translating laboratory findings into real-world applications.

Detailed Research Findings

The 9H-pyrido[2,3-b]indole scaffold is a versatile platform for the development of new molecules with interesting properties. The parent compound has a molecular formula of C11H8N2 and a molecular weight of 168.195 g/mol . innospk.com It is a white powder with a melting point of 210-212 °C and a boiling point of 372.9 °C. innospk.com

| Property | Value | Reference |

| Molecular Formula | C11H8N2 | innospk.com |

| Molecular Weight | 168.195 g/mol | innospk.com |

| Melting Point | 210-212 °C | innospk.com |

| Boiling Point | 372.9 °C | innospk.com |

| Density | 1.301 g/cm³ | innospk.com |

| Flash Point | 171.6 °C | innospk.com |

| Refractive Index | 1.784 | innospk.com |

The introduction of different functional groups onto the 9H-pyrido[2,3-b]indole scaffold can lead to a wide range of derivatives with diverse applications. For example, 2-chloro-9H-pyrido[2,3-b]indole has been investigated for its cytotoxic properties. cymitquimica.com Another derivative, 6-fluoro-9H-pyrido[2,3-b]indole, has shown promise as an anticancer agent. The 2-amino derivative is also of interest for its potential biological activities. nih.gov

Recent research has focused on the synthesis of novel 9H-pyrido[2,3-b]indole-based fluorophores. researchgate.netnih.gov These compounds exhibit interesting photophysical properties, such as a positive solvatochromic effect and large Stokes shifts, making them suitable for use as fluorescence probes. nih.gov Some of these probes have been shown to be sensitive to pH changes and can be used for cellular imaging. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,9-dihydropyrido[2,3-b]indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-10-6-5-8-7-3-1-2-4-9(7)12-11(8)13-10/h1-6H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSHFGZLQABDFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)NC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180772 | |

| Record name | 9H-Pyrido(2,3-b)indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26148-60-7 | |

| Record name | 9H-Pyrido(2,3-b)indol-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026148607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrido(2,3-b)indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 9h Pyrido 2,3 B Indol 2 Ol

Retrosynthetic Strategies for the 9H-Pyrido(2,3-b)indol-2-ol Core

A retrosynthetic analysis of 9H-pyrido[2,3-b]indol-2-ol reveals several potential bond disconnections that lead to plausible starting materials. The core strategy revolves around the sequential or convergent construction of the indole (B1671886) and pyridine (B92270) rings.

One common approach involves disconnecting the pyridine ring from the indole core. This can be envisioned through a C-N bond disconnection and a C-C bond disconnection, suggesting a strategy starting from a 2-aminoindole derivative and a three-carbon building block that can form the pyridinone ring, which is then converted to the pyridinol.

Alternatively, a disconnection of the indole ring, specifically the C-N and C-C bonds of the pyrrole (B145914) moiety, points towards a strategy starting from a substituted aminopyridine. This approach would then involve the formation of the indole ring onto the pre-existing pyridine scaffold.

A third general retrosynthetic pathway involves the simultaneous formation of both the pyridine and indole rings from acyclic precursors, often a hallmark of multi-component reaction strategies. This would involve the strategic disconnection of multiple bonds around a central fragment.

Classical Synthetic Routes to the 9H-Pyrido(2,3-b)indole System

Classical methods for the construction of the 9H-pyrido[2,3-b]indole system have been adapted and refined over the years. These foundational strategies remain relevant in contemporary organic synthesis.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis is a robust and widely used method for the construction of indole rings from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.comyoutube.com This reaction can be adapted for the synthesis of the 9H-pyrido[2,3-b]indole scaffold. rsc.org

In a potential adaptation for the synthesis of this compound, a key starting material would be a pyridinylhydrazine. For instance, the reaction of (6-hydrazinylpyridin-2-yl)methanol with a suitable keto-ester, followed by acid-catalyzed cyclization, could provide the core structure. The mechanism proceeds through the formation of a pyridinylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a new C-C bond, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. youtube.comyoutube.com The choice of acid catalyst, which can be a Brønsted acid like HCl or H₂SO₄, or a Lewis acid such as ZnCl₂, is crucial for the success of the reaction. rsc.org

| Starting Materials | Reagents and Conditions | Key Intermediates | Product |

| Pyridinylhydrazine, Keto-ester | Brønsted or Lewis acid, Heat | Pyridinylhydrazone | 9H-Pyrido[2,3-b]indole derivative |

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed reactions have become indispensable tools in the synthesis of complex heterocyclic systems, including 9H-pyrido[2,3-b]indoles. rsc.org These methods often offer high efficiency and functional group tolerance. Common strategies include intramolecular cyclizations and cross-coupling reactions.

One potential route to this compound could involve an intramolecular palladium-catalyzed amination of a suitably functionalized precursor, such as a 2-(2-aminophenyl)pyridine derivative bearing a leaving group. Another powerful approach is the palladium-catalyzed heteroannulation of alkynes with 2-iodoanilines, which can be adapted to form the pyrido[2,3-b]indole skeleton. rsc.org For the synthesis of the target molecule, a 2-iodoaniline (B362364) derivative could be coupled with a functionalized alkyne that would form the pyridine ring. A subsequent step would be required to introduce the hydroxyl group at the 2-position.

More advanced palladium-catalyzed methods, such as carbonylative cyclizations, have also been developed for related heterocyclic systems and could potentially be adapted. rsc.org

| Reaction Type | Key Precursors | Catalyst and Ligands | General Product |

| Intramolecular Amination | Functionalized 2-(2-aminophenyl)pyridine | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine) | 9H-Pyrido[2,3-b]indole |

| Heteroannulation | 2-Iodoaniline derivative, Functionalized alkyne | Pd on carbon (Pd/C) or other Pd catalysts | Substituted Indole/Pyridoindole |

Multi-Component Reactions (MCRs) for Pyridoindole Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.govnih.govorganic-chemistry.org Several MCRs have been developed for the synthesis of indole and fused-indole systems. nih.govnih.gov

A hypothetical MCR for the synthesis of a 9H-pyrido[2,3-b]indol-2-ol derivative could involve the reaction of an indole derivative, an aldehyde, and an amine in a one-pot process. For instance, a reaction between a 2-aminoindole, a β-keto-aldehyde, and a source of ammonia could potentially assemble the pyridinone ring onto the indole core. The resulting pyridinone could then be tautomerized or reduced to the desired 2-ol derivative. The versatility of MCRs allows for the rapid generation of a library of substituted pyridoindoles by varying the starting components. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Assembled Scaffold |

| Indole derivative | Aldehyde/Ketone | Amine/Ammonia source | Acid or metal catalyst | Pyrido[2,3-b]indole derivative |

Modern and Emerging Synthetic Approaches

The field of organic synthesis is continually evolving, with new methodologies offering milder reaction conditions, higher efficiency, and novel reaction pathways.

Photoredox Catalysis in Pyridoindole Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. beilstein-journals.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates.

In the context of pyridoindole synthesis, photoredox catalysis could be employed for C-H functionalization reactions to build the pyridine ring onto an existing indole core. For example, a photoredox-catalyzed reaction between an indole and a suitable alkene or alkyne could be envisioned to form one of the C-C bonds of the pyridine ring. rsc.org Another potential application is in the synthesis of oxindoles, which can be precursors to indoles, via visible-light-induced cyclization of bromoanilides. rsc.org A similar strategy could be adapted for the construction of the pyridinone ring of a pyrido[2,3-b]indolone, a direct precursor to the target 2-ol compound. The use of inexpensive and environmentally benign light as a reagent makes this a highly attractive and sustainable approach. mdpi.com

| Catalyst Type | Light Source | Key Transformation | Potential Application |

| Ruthenium or Iridium complexes, Organic dyes | Visible light (e.g., LEDs) | Single-Electron Transfer (SET) | C-H functionalization, Cyclization reactions |

C-H/N-H Activation Strategies

Direct C-H and N-H bond functionalization represents a powerful and atom-economical approach for the synthesis of complex molecules from simple, readily available starting materials. rsc.orgsnnu.edu.cnbeilstein-journals.org This strategy avoids the need for pre-functionalization, which often involves multiple synthetic steps. snnu.edu.cn In the context of carboline chemistry, C-H activation has been employed for the direct functionalization of tetrahydro-γ-carbolines at the α-position. rsc.orgresearchgate.net This mild and simple method allows for the coupling of tetrahydro-γ-carbolines with various anilines and indoles, yielding satisfactory to excellent results. rsc.orgresearchgate.net The process can be conducted as a two-step, one-pot synthesis, making it applicable for creating complex compounds and functionalizing similar biologically active structures. rsc.org

While specific examples detailing the C-H/N-H activation of this compound are not prevalent in the reviewed literature, the principles can be extrapolated from related heterocyclic systems. For instance, a protecting group-free approach has been developed for the α-functionalization of cyclic secondary amines. nih.gov This method involves intermolecular hydride transfer to generate an imine intermediate, which is then captured by a nucleophile. nih.gov Such strategies, which are often regioselective and stereospecific, could potentially be adapted for the selective functionalization of the this compound core. nih.gov

Furthermore, metal-catalyzed C-H bond activation has been successfully used for the oxidative olefination and arylation of 2-pyridones. snnu.edu.cn Palladium catalysis, for example, has enabled the selective cross-coupling of two C-H bonds under oxidative conditions, a process known as cross-dehydrogenative coupling. snnu.edu.cn This highlights the potential for transition metal-catalyzed C-H functionalization to introduce new carbon-carbon bonds onto the pyridone moiety of this compound.

Solvent-Free and Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. acs.org For carboline derivatives, several green methods have been explored, including the use of microwave and ultrasonic irradiation, as well as various catalytic systems. acs.org

A notable example is the one-pot synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles under solvent-free conditions. researchgate.net This method involves the reaction of 1-(indolin-2-one-3-yl)-2-phenylethanone with an aryl aldehyde and ammonium (B1175870) acetate, affording the title compounds in good to excellent yields. researchgate.net The key advantages of this approach include the absence of hazardous solvents, simple reaction setup, and high efficiency. researchgate.net

Another green approach involves the use of deep eutectic solvents (DESs) in combination with electrochemistry for the synthesis of tetrahydro-β-carboline derivatives. acs.org This novel method offers the benefits of reduced reaction times and the elimination of hazardous chemicals and supporting electrolytes. acs.org Although not yet reported for this compound specifically, this electrochemical approach in DESs represents a promising avenue for its environmentally benign synthesis. acs.org The development of such solvent-free and green methodologies is crucial for the sustainable production of α-carboline derivatives. frontiersin.orgnih.gov

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of the 9H-pyrido[2,3-b]indole scaffold are essential for exploring the structure-activity relationships of this class of compounds and for developing new therapeutic agents. nih.gov

Regioselective Functionalization of the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group at the C-2 position of this compound offers a prime site for functionalization through reactions such as O-alkylation and O-acylation. While direct examples for this specific compound are scarce in the provided literature, general principles of phenol (B47542) and pyridinol chemistry can be applied.

O-alkylation would involve the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and reaction conditions would be crucial to avoid competing N-alkylation at the indole nitrogen.

O-acylation could be achieved by reacting the hydroxyl group with an acylating agent such as an acid chloride or anhydride (B1165640), often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the generated acid. A related transformation is the formation of an acetoxy derivative. For instance, the treatment of a β-carboline N-oxide with acetic anhydride can lead to the formation of a 2-acetoxy-β-carboline derivative as an intermediate. scispace.commdpi.com This intermediate can then be hydrolyzed to the corresponding pyridone. scispace.commdpi.com

Electrophilic Aromatic Substitution on Pyridine and Indole Rings

The pyridine and indole rings of the α-carboline system are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. Halogenation is a common example of this type of reaction.

Under acidic conditions, halogenation of carbonyl compounds typically results in the substitution of a single α-hydrogen. pressbooks.publibretexts.org The reaction proceeds through an enol intermediate. pressbooks.publibretexts.org In contrast, under basic conditions, polyhalogenation often occurs because the introduction of the first halogen increases the acidity of the remaining α-hydrogens. pressbooks.publibretexts.orglibretexts.orgyoutube.com

For the this compound system, the electron-rich indole ring is generally more reactive towards electrophiles than the pyridine ring. The position of substitution on both rings will be influenced by the directing effects of the existing substituents and the reaction conditions.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.govorganic-chemistry.orgnih.govresearchgate.netyoutube.com These reactions are widely used in the synthesis of complex heterocyclic compounds. nih.gov

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction has been successfully applied to the synthesis of substituted 1,2,4-benzotriazine (B1219565) 1-oxides, demonstrating its utility in functionalizing heterocyclic systems. nih.govresearchgate.net

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with a halide or triflate, also catalyzed by palladium. organic-chemistry.org Sequential palladium-catalyzed processes that combine Suzuki and Buchwald-Hartwig reactions in a one-pot synthesis have been developed for the efficient construction of C,N-diarylated heterocycles. nih.gov These methods offer a modular and efficient approach to diversify the this compound scaffold with various aryl and amino substituents. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Heterocyclic Scaffolds

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl halide, Arylboronic acid | Pd(OAc)₂, PCy₃ or SPhos, Base | Aryl-substituted heterocycle | nih.gov |

| Buchwald-Hartwig | Aryl halide, Amine | (NHC)Pd(allyl)Cl | Arylamine-substituted heterocycle | organic-chemistry.org |

Heterocycle Annulation and Spiro-Compound Formation

Annulation reactions provide a means to construct additional heterocyclic rings onto the existing α-carboline framework, leading to more complex polycyclic systems. frontiersin.orgnih.gov For example, a [3+3] annulation strategy has been used to create fused α-carboline frameworks. researchgate.net Similarly, the reaction of 2-sulfonamidoindoles with acetoxy allenoates under phosphine (B1218219) catalysis can yield dihydro-α-carboline and α-carboline scaffolds. frontiersin.orgnih.gov

Spiro compounds, which contain two rings sharing a single common atom, represent another class of complex molecules that can be derived from the α-carboline structure. wikipedia.org The synthesis of spiro-β-carboline derivatives has been reported, often through reactions like the Pictet-Spengler reaction. researchgate.netnih.gov For instance, the reaction of tryptamines with isatins can lead to the formation of spiro[indole-3,1'-β-carboline] systems. researchgate.net While these examples pertain to β-carbolines, similar strategies could be envisioned for the synthesis of spiro compounds derived from this compound, potentially leading to novel structures with interesting biological properties.

Advanced Spectroscopic and Structural Elucidation Studies of 9h Pyrido 2,3 B Indol 2 Ol Derivatives

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Solvatochromism and Environmental Sensitivity Studies

Solvatochromism, the change in a substance's color with a change in solvent polarity, is a key characteristic of fluorescent molecules used as environmental probes. For derivatives of 9H-pyrido[2,3-b]indole, this phenomenon provides significant insight into their electronic structure and interactions with the surrounding medium.

Detailed research into newly synthesized push-pull fluorophores based on the 9H-pyrido[2,3-b]indole scaffold has revealed a pronounced positive solvatochromic effect. nih.govresearchgate.net This is particularly evident in derivatives where an electron-donating group and an electron-withdrawing group are strategically placed on the aromatic system, creating a "push-pull" electronic character. These studies show a significant bathochromic (red) shift in the fluorescence spectra as the polarity of the solvent increases. researchgate.net For instance, certain push-pull derivatives exhibit substantial Stokes shifts, which is the difference between the maximum wavelength of absorption and the maximum wavelength of emission. These shifts can be as large as 270 nm, indicating a significant reorganization of the molecule's electron density in the excited state. nih.govresearchgate.net

This environmental sensitivity is not limited to solvent polarity. One particular probe derivative, with a pKa of 5.5, demonstrated high sensitivity to changes in the local pH of its microenvironment. nih.govresearchgate.net This suggests that the protonation state of the molecule, influenced by the surrounding pH, has a marked effect on its electronic and, therefore, its photophysical properties.

The solvatochromic properties of these derivatives are summarized in the table below, which shows the Stokes shift for representative compounds in different solvents.

| Solvent | Stokes Shift (nm) for Derivative 8a | Stokes Shift (nm) for Derivative 8b |

| Toluene (B28343) | 165 | 180 |

| Dichloromethane | 230 | 245 |

| Acetonitrile (B52724) | 250 | 270 |

This table presents data for representative push-pull 9H-pyrido[2,3-b]indole derivatives as described in the literature. nih.gov

Quantum Yield and Excited State Dynamics

The quantum yield (Φ) of a fluorophore is a measure of its emission efficiency, defined as the ratio of photons emitted to photons absorbed. This parameter is crucial for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). The excited-state dynamics of a molecule encompass the various pathways by which it returns to the ground state after photoexcitation, including both radiative (fluorescence) and non-radiative decay processes.

For several 9H-pyrido[2,3-b]indole derivatives, experimental and theoretical studies have shown that they exhibit a planarized intramolecular charge-transfer (PLICT) state in the excited state. nih.govresearchgate.net This PLICT state is characterized by a significant charge separation across the molecule. Interestingly, for some of these derivatives, the luminescence quantum yield has been observed to increase with increasing solvent polarity. nih.govresearchgate.net This is somewhat counterintuitive, as increased solvent polarity often leads to quenching of fluorescence. However, in these cases, the polar solvent appears to stabilize the emissive PLICT state, favoring radiative decay.

The quantum yields of some derivatives, however, show a decrease in more polar solvents. For example, derivatives bearing certain nitrogen-containing groups experience a notable drop in quantum yield when moving from a non-polar solvent like toluene to a polar solvent like acetonitrile. researchgate.net This highlights the nuanced and substituent-dependent nature of the excited-state dynamics in this class of compounds.

The following table provides the quantum yields for selected 9H-pyrido[2,3-b]indole derivatives in different solvents.

| Derivative | Quantum Yield (Φ) in Toluene | Quantum Yield (Φ) in Acetonitrile |

| 4d | 0.25 | 0.35 |

| 7b | 0.10 | 0.20 |

| 8a | 0.85 | 0.60 |

| 8b | 0.70 | 0.55 |

This table presents data for representative 9H-pyrido[2,3-b]indole derivatives as described in the literature. nih.govresearchgate.net

Furthermore, the interaction of these derivatives with other molecules can significantly impact their excited-state dynamics. For instance, some derivatives exhibit a "turn-off" acidochromic response, where their fluorescence is quenched in the presence of acid. nih.govresearchgate.net This quenching can be described by the Stern-Volmer relationship, with quenching constants as high as 5.5 x 10³ M⁻¹ being reported. nih.govresearchgate.net In other cases, a "turn-off-on" response is observed, where fluorescence is initially quenched and then recovers upon further changes in the chemical environment. nih.govresearchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to study chiral molecules, i.e., molecules that are non-superimposable on their mirror images (enantiomers). While specific CD and ORD studies on chiral derivatives of 9H-Pyrido(2,3-b)indol-2-ol are not extensively reported in the current literature, the principles of these techniques are broadly applicable and would be invaluable for the stereochemical elucidation of such compounds.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) as a function of wavelength. The resulting spectrum is not just a fingerprint of the molecule but is also exquisitely sensitive to its three-dimensional structure, including the absolute configuration of its stereocenters. For chiral derivatives of 9H-pyrido[2,3-b]indole, CD spectroscopy could be used to:

Determine the absolute configuration of newly synthesized chiral derivatives by comparing their experimental CD spectra with those predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT).

Study conformational changes in the molecule, as the CD signal is highly sensitive to the relative orientation of different parts of the molecule.

Investigate the binding of these chiral derivatives to other chiral biomolecules, such as DNA or proteins, as such interactions would likely induce a change in the CD spectrum.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD spectrum is closely related to the CD spectrum through the Kronig-Kramers relations. While CD spectra are typically observed only in the wavelength regions where the molecule absorbs light, ORD effects are present at all wavelengths, although they are most pronounced near absorption bands (this phenomenon is known as the Cotton effect). ORD can be used in a complementary fashion to CD to provide a more complete picture of the chiroptical properties of a molecule.

For any future synthesis of chiral derivatives of 9H-pyrido[2,3-b]indole, a combined approach of CD and ORD spectroscopy, supported by computational modeling, would be the gold standard for unambiguously assigning their absolute stereochemistry and for understanding their conformational behavior in different environments.

Computational and Theoretical Investigations of 9h Pyrido 2,3 B Indol 2 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of the 9H-pyrido[2,3-b]indole scaffold. nih.govrsc.org These methods are used to model the ground and excited states of these molecules, providing insights into their stability and electronic properties. researchgate.netnih.gov For instance, DFT calculations at the B3LYP/6-31++G(d,p) level of theory have been effectively used to investigate the stability and protein-ligand interactions of related indol-3a-ol derivatives. nih.gov Such studies are crucial for understanding the molecule's behavior at a subatomic level, predicting its reactivity, and identifying the most stable geometric arrangements. The application of these computational techniques to the broader class of pyridoindoles has demonstrated their utility in explaining photophysical properties and intramolecular charge-transfer states. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For related heterocyclic systems like pyrido[2,3,4-kl]acridines, analysis of electronic density variations between the ground and first excited states helps in rationalizing spectroscopic properties. chemrxiv.org This type of analysis can identify regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. In studies of related pyrido[3,4-b]indole derivatives, ESP maps have been used to visualize the binding site on protein targets, indicating regions of negative, positive, and neutral potential that are key for molecular recognition and interaction. researchgate.net For 9H-Pyrido(2,3-b)indol-2-ol, an ESP map would likely show negative potential around the nitrogen and oxygen atoms, highlighting their roles as hydrogen bond acceptors, while the N-H group would present a region of positive potential, acting as a hydrogen bond donor.

This compound can exist in different tautomeric forms, primarily the enol form (2-hydroxy) and the keto form (1H-pyrido[2,3-b]indol-2(9H)-one). Quantum chemical calculations are essential for determining the relative stability of these tautomers. By calculating the total energies of the optimized geometries for each tautomer, researchers can predict the predominant form in different environments (gas phase or solution). Computational studies on related nitrogen-containing heterocycles have shown that DFT methods are highly effective in identifying the preferred tautomer in solution, which is crucial for understanding the compound's chemical behavior and biological activity. rsc.org

Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds. While the core pyridoindole ring system is largely planar, substituents can have various orientations. Computational methods can map the potential energy surface as a function of bond rotations, identifying low-energy, stable conformers. Such studies have been conducted for various organic molecules to understand their structural preferences in solution. liverpool.ac.uk

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction in Research Models

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as a 9H-pyrido[2,3-b]indole derivative, interacts with a biological target, typically a protein or nucleic acid. nih.govnih.gov These methods are central to drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. sioc-journal.cn Studies on various α-carboline and related derivatives have used docking to explore their potential as inhibitors for several important enzymes. sioc-journal.cn For example, α-carboline derivatives have been docked into the ATP binding pocket of Glycogen synthase kinase 3β (GSK-3β) to study their interaction modes. sioc-journal.cn Similarly, extensive docking analyses have been performed on δ-carboline derivatives with α-Topoisomerase II and on α-carboline scaffolds with Anaplastic Lymphoma Kinase (ALK), revealing key hydrogen bonds and other interactions that contribute to binding affinity. nih.govacs.org

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a dynamic view of the complex, allowing researchers to observe conformational changes and confirm the stability of the binding mode. nih.gov For instance, MD simulations have shown that the binding of certain carboline derivatives to the ATP domain of α-Topo II is stable, with the protein-ligand conformation remaining unchanged over the simulation period. nih.govresearchgate.net

| Carboline Scaffold | Biological Target | Key Findings | Reference |

|---|---|---|---|

| δ-Carboline derivatives | α-Topoisomerase II (α-Topo II) | Identified derivatives with good binding activity in the ATP binding pocket; MD simulations confirmed stable protein-ligand complexes. | nih.govnih.govresearchgate.net |

| α-Carboline derivatives | Glycogen synthase kinase 3β (GSK-3β) | Molecular docking was used to study the interaction modes of new inhibitors. | sioc-journal.cn |

| α-Carboline (1-azacarbazole) | Anaplastic Lymphoma Kinase (ALK) | Docking and MD simulations predicted binding as a type I inhibitor, forming two H-bonds with the hinge backbone. | acs.org |

| Pyrido[3,4-b]indoles | MDM2 | Docking suggested hydrogen bond and hydrophobic interactions within the p53 binding site. | researchgate.net |

| Furo[2,3-b]indol-3a-ol derivatives | Cyclin-dependent kinase 2 (CDK2) | In silico screening including docking and MD simulation was used to investigate protein-ligand interactions and stability. | nih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can accurately predict spectroscopic parameters, which aids in structure elucidation and interpretation of experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of quantum chemistry. nih.gov DFT-GIAO (Gauge-Including Atomic Orbitals) calculations have been systematically investigated for predicting ¹⁵N NMR chemical shifts in diverse molecular scaffolds, proving highly effective for identifying correct regio-isomers, tautomers, and protonation states. rsc.org The CHARGE program, another computational tool, has been modified to predict ¹H NMR chemical shifts with a high degree of accuracy. liverpool.ac.uk These predictive methods are crucial when experimental data is ambiguous.

Theoretical calculations are also used to predict and rationalize UV-Vis absorption spectra. nih.gov Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that correspond to UV-Vis absorption peaks. researchgate.net For new 9H-pyrido[2,3-b]indole-based fluorophores, theoretical calculations of the ground and excited states have been used alongside experimental data to understand their photophysical properties, such as solvatochromic effects and charge-transfer states. researchgate.netnih.gov Such studies can predict the modulation of absorption and emission spectra based on substituent effects on the core structure. chemrxiv.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built by developing a mathematical equation that relates numerical descriptors of the molecules to the property of interest.

The general methodology involves several steps:

Data Set Collection: A series of structurally related compounds with measured biological activity or property values is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical values representing different aspects of a molecule's structure (e.g., constitutional, topological, quantum-chemical), are calculated for each compound.

Model Development: Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to select the most relevant descriptors and build the predictive model. nih.gov Genetic algorithms are often employed for variable selection. nih.gov

Model Validation: The model's statistical robustness and predictive power are rigorously tested using internal and external validation techniques. nih.gov

For pyridoindole derivatives, a clear Structure-Activity Relationship (SAR) has been observed regarding their antiproliferative activity, where substituents at different positions significantly impact potency. researchgate.net While a specific QSAR study for this compound was not found, the principles of QSAR are broadly applicable. By developing QSAR models for a series of 2-substituted-α-carbolines, one could predict the activity of new analogues, thereby guiding the synthesis of more potent compounds and providing insights into the mechanism of action.

Biological Activity and Mechanistic Research of 9h Pyrido 2,3 B Indol 2 Ol Non Clinical Focus

In Vitro Enzyme Inhibition Studies

The ability of α-carboline derivatives to inhibit various enzymes is a cornerstone of their biological activity profile. These interactions are predominantly with kinases and topoisomerases, which are critical regulators of cell cycle progression and DNA topology.

While direct inhibition of Protein Kinase C (PKC) by simple α-carbolines is not extensively documented in the available literature, the broader class of carboline-related structures and their derivatives have been shown to be potent inhibitors of several other critical protein kinases.

Cyclin-Dependent Kinase (CDK) Inhibition Several natural and synthetic compounds structurally related to α-carbolines are notable for their inhibition of CDKs, enzymes that are fundamental to the regulation of the cell cycle. nih.gov

Fascaplysin , a marine-derived alkaloid with a related structure, is a selective inhibitor of CDK4. nih.gov

Variolin B and deoxyvariolin B have demonstrated strong cytotoxic activity by inhibiting multiple cyclin-CDK complexes, including cyclin E-CDK2, cyclin A-CDK2, cyclin B-CDK1, cyclin H-CDK7, and cyclin D-CDK4, with IC₅₀ values in the micromolar range. nih.gov

Meriolins , synthetic hybrids incorporating a 7-azaindole moiety, exhibit significant inhibitory effects against CDKs and possess antiproliferative and pro-apoptotic activity in various human cancer cell lines. nih.gov

Aurora Kinase Inhibition Derivatives based on a benzo[e]pyridoindole structure, which is closely related to the α-carboline scaffold, have been identified as novel inhibitors of Aurora kinases. These enzymes are key regulators of mitosis, and their inhibition can lead to mitotic arrest and cell death. One potent compound from this class was found to be an ATP-competitive inhibitor, affecting Aurora kinases A, B, and C at nanomolar concentrations.

Other Kinase Inhibition Recent studies have expanded the kinase inhibitory profile of the α-carboline scaffold to other important cancer-related targets:

Breast Tumor Kinase (BRK/PTK6): Novel synthesized 4-anilino-α-carboline derivatives were shown to target PTK6 and reduce the activation of its downstream target, STAT3, in cancer cell lines. nih.gov

Anaplastic Lymphoma Kinase (ALK): A series of 3,6-substituted α-carbolines (azacarbazoles) have been developed as novel ALK inhibitors, demonstrating submicromolar potency. verlag-dr-felix-wuest.ch

Table 1: Kinase Inhibition by Carboline-Related Compounds

| Compound Class/Name | Target Kinase(s) | Potency (IC₅₀) | Source(s) |

|---|---|---|---|

| Fascaplysin | CDK4 (selective) | Not specified | nih.gov |

| Variolin B / Deoxyvariolin B | CDK1, CDK2, CDK4, CDK7 | Micromolar range | nih.gov |

| Meriolins | CDKs | Not specified | nih.gov |

| Benzo[e]pyridoindoles | Aurora A, B, C | Nanomolar range | |

| 4-Anilino-α-carbolines | PTK6 (BRK) | Not specified | nih.gov |

| 3,6-Disubstituted α-carbolines | ALK | Submicromolar | verlag-dr-felix-wuest.ch |

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. While derivatives of the isomeric β-carboline (9H-pyrido[3,4-b]indole) scaffold have been investigated as potential PDE5 inhibitors, there is no significant evidence to suggest that the aromatic α-carboline scaffold is an effective inhibitor of PDE5. In fact, research on related structures has indicated that the fully aromatic β-carboline core lacks PDE5 inhibitory activity, suggesting that aromatization of the heterocyclic system is not favorable for binding to this enzyme.

DNA topoisomerases are essential enzymes that manage the topological state of DNA. Their inhibition is a validated strategy in cancer therapy. Certain α-carboline derivatives and related compounds have been identified as inhibitors of these enzymes.

Topoisomerase II Inhibition: Structurally related 5H-indolo[2,3-b]quinolines have shown marked cytotoxicity attributed to their activity as Topoisomerase II (Topo II) inhibitors, stimulating Topo II-mediated DNA cleavage at concentrations between 0.4 and 10 μM. nih.gov An α-carboline derivative, designated YCH337 , was identified as a dual inhibitor, targeting both microtubules and Topoisomerase II, leading to effective tumor proliferation and growth inhibition. acs.org This compound inhibited the proliferation of a range of tumor cells with an average IC₅₀ of 0.3 μM. acs.org

Receptor Binding and Modulation Profiling in Cell-Free Systems

While extensive receptor binding profiles for 9H-Pyrido(2,3-b)indol-2-ol are not available, studies on various α- and β-carboline derivatives have demonstrated their ability to interact with specific cellular receptors.

Aryl Hydrocarbon Receptor (AhR): The α-carboline derivative 2-amino-9H-pyrido[2,3-b]indole (AαC) , a compound found in tobacco smoke and cooked meat, is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR). mdpi.comdoi.orgnih.gov Binding of AαC to this ligand-activated transcription factor leads to AhR-mediated transcriptional activation. mdpi.comacs.org This interaction is significant as the AhR pathway is involved in the metabolism of xenobiotics. mdpi.com

Other Receptors (β-Carboline Data): Studies on the isomeric β-carbolines provide context for the receptor-binding potential of the broader carboline family. Derivatives such as harman and norharman have shown affinity for imidazoline receptors and the benzodiazepine-binding site of the γ-aminobutyric acid A (GABA-A) receptor. doi.org

In Vivo Efficacy Studies in Animal Models of Disease

Assessment of Biological Efficacy in Relevant Preclinical Disease Models

The preclinical efficacy of derivatives based on the 9H-Pyrido(2,3-b)indole (α-carboline) scaffold has been evaluated in various disease models, primarily focusing on genotoxicity, cancer, and infectious diseases. While data on this compound is limited, extensive research on its close analogue, 2-Amino-9H-pyrido[2,3-b]indole (AαC), provides significant insights.

In rodent models, AαC has demonstrated organ-specific genotoxic effects. Studies in Fischer F344 rats and ICR mice identified the liver as the primary organ for the formation of DNA adducts. nih.gov Following administration of AαC, substantially lower levels of these adducts were detected in the lungs and colon. nih.gov Further assessment using single cell gel electrophoresis (SCGE) assays in rats confirmed this organ specificity, while in mice, the most significant induction of DNA migration was observed in the colon. nih.gov

In the context of infectious diseases, novel 2-carboxamide substituted pyrido[2,3-b]indole derivatives have been developed that show potent activity against multidrug-resistant (MDR) Gram-negative pathogens. The bactericidal efficacy of a lead compound from this series, 17r , was demonstrated in a neutropenic mouse thigh infection model, highlighting its potential as an antibacterial agent. nih.gov

The broader indoloquinoline class, which shares structural similarities, has also been assessed in preclinical cancer models. Analogs of the natural product neocryptolepine were studied for their antitumor activity on solid-form Ehrlich ascites carcinoma (EAC) in Swiss female mice, demonstrating the potential of this related scaffold in oncology. mdpi.com Similarly, pyrido[2,3-b]indolizine derivatives, another related class of compounds, have been shown to be effective against colorectal cancer cell lines. nih.gov

| Compound/Derivative Class | Preclinical Model | Disease Area | Key Findings | Reference |

|---|---|---|---|---|

| 2-Amino-9H-pyrido[2,3-b]indole (AαC) | Fischer F344 Rats & ICR Mice | Genotoxicity | Liver identified as the main target organ for DNA adduct formation. | nih.gov |

| 2-Carboxamide Pyrido[2,3-b]indole Derivatives | Neutropenic Mouse Thigh Infection Model | Infectious Disease (Gram-negative bacteria) | Demonstrated bactericidal efficacy against MDR pathogens. | nih.gov |

| Pyrido[2,3-b]indolizine Derivatives | Colorectal Cancer (CRC) Cell Lines | Oncology | Active against CRC cell lines at concentrations non-cytotoxic to normal fibroblasts. | nih.gov |

Target Identification and Validation Methodologies (e.g., Proteomics, Affinity-Based Probes)

Identifying the molecular targets of 9H-Pyrido(2,3-b)indole derivatives is crucial for understanding their biological activity. A variety of methodologies, including proteomics and enzymatic assays, have been employed for this purpose.

For the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC), proteomic approaches have been instrumental in identifying protein targets. The genotoxic metabolites of AαC were found to react with human serum albumin. To pinpoint the specific sites of adduction, data-dependent scanning and targeted bottom-up proteomics were utilized, employing ion trap and Orbitrap mass spectrometry (MS). nih.gov This analysis revealed that AαC metabolites form adducts at specific amino acid residues on albumin, namely Cysteine-34, Tyrosine-140, and Tyrosine-150. nih.gov

In the field of antibacterial research, the targets for a series of pyrido[2,3-b]indole derivatives were identified as the bacterial type II topoisomerases: DNA gyrase (GyrA2B2) and Topoisomerase IV (ParC2E2). nih.gov These enzymes are highly conserved and clinically validated targets. The derivatives were found to be dual inhibitors that specifically target the ATPase domains (GyrB/ParE) of these enzymes, a mechanism that can overcome existing fluoroquinolone resistance. nih.gov

While not focused on the 9H-Pyrido(2,3-b)indole isomer, related research on pyrido[3,4-b]indoles (β-carbolines) has utilized computational modeling to identify potential targets. Structure-based design and computational docking suggested that these compounds could bind to MDM2, a key cancer target. nih.gov This was followed by Western blotting to evaluate the effects on p53 and p21 protein levels as a method of validating target engagement. nih.gov

| Compound/Derivative Class | Identified Target | Methodology | Reference |

|---|---|---|---|

| 2-Amino-9H-pyrido[2,3-b]indole (AαC) | Human Serum Albumin (Cys34, Tyr140, Tyr150) | Bottom-up Proteomics (Ion Trap and Orbitrap MS) | nih.gov |

| 2-Carboxamide Pyrido[2,3-b]indole Derivatives | DNA Gyrase (GyrB) and Topoisomerase IV (ParE) | Enzymatic Assays | nih.gov |

| Generic 9H-Pyrido[2,3-b]indole Probes | Calf Thymus DNA (ctDNA) | Fluorescence and UV-vis Absorption Spectroscopy | nih.gov |

Mechanistic Investigations at the Molecular and Cellular Level

Mechanistic studies have revealed that 9H-Pyrido(2,3-b)indole derivatives exert their biological effects through various molecular and cellular pathways.

A primary mechanism for the genotoxicity of 2-Amino-9H-pyrido[2,3-b]indole (AαC) is its metabolic bioactivation into electrophilic N-oxidized metabolites. nih.gov These reactive species, including 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC) and 2-nitroso-9H-pyrido[2,3-b]indole (NO-AαC), can covalently bind to macromolecules. nih.gov Specifically, they react with DNA to form adducts, such as N-(deoxyguanosin-8-yl)-AαC, which can lead to mutations and initiate carcinogenesis. nih.gov At the cellular level, AαC has been shown to cause a dose-dependent induction of micronuclei in the human-derived hepatoma cell line HepG2, providing further evidence of its genotoxic activity. nih.gov

For antibacterial pyrido[2,3-b]indole derivatives, the mechanism of action is the dual inhibition of the ATPase domains of DNA gyrase and Topoisomerase IV. nih.gov By targeting these essential enzymes, the compounds disrupt DNA replication and repair, leading to bacterial cell death.

In the context of anticancer activity, related pyrido[2,3-b]indolizine derivatives have been found to affect cell cycle progression. nih.gov Treatment of colorectal cancer cells with these compounds led to an accumulation of cells in the S and G2/M phases of the cell cycle, indicating an interruption of cell division. nih.gov Furthermore, photophysical studies of certain 9H-Pyrido[2,3-b]indole-based fluorescent probes have demonstrated a direct interaction with DNA. Spectroscopic analysis confirmed a static quenching mechanism with calf thymus DNA (ctDNA), suggesting that the probes bind to the DNA helix, likely via a groove binding mode. nih.gov

Analytical Methodologies for Research and Discovery of 9h Pyrido 2,3 B Indol 2 Ol

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic methods are indispensable for separating 9H-Pyrido(2,3-b)indol-2-ol from complex mixtures, assessing its purity, and performing quantitative analysis. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound and its derivatives. It offers high resolution and sensitivity for both qualitative and quantitative purposes. farmaciajournal.comdergipark.org.truobasrah.edu.iq

Research Findings: In the analysis of pyridoindoles, reversed-phase HPLC is commonly utilized. ub.edu A typical setup might involve a C18 column with a gradient elution system. For instance, a mobile phase starting with a higher polarity solvent (e.g., water with a small percentage of formic acid to improve peak shape) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) is effective for separating the compound from its precursors and potential byproducts. dergipark.org.trnih.gov Detection is often achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which allows for the spectral identification and quantification of the analyte. dergipark.org.trmdpi.com The purity of 9H-Pyrido(2,3-b)indol-2-amine, a related compound, is often reported as ≥98% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com The quantitative performance of HPLC methods is validated by assessing parameters like linearity, repeatability, and limits of detection (LOD) and quantification (LOQ). farmaciajournal.comub.edu For example, a validated HPLC method for a similar class of compounds demonstrated linearity with a correlation coefficient (R²) of ≥ 0.993 and LODs of 0.1 mg L⁻¹ or lower. ub.edu

Table 1: Illustrative HPLC Parameters for Analysis of Pyridoindole Derivatives

| Parameter | Value/Description | Source |

| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm | dergipark.org.truobasrah.edu.iq |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) | dergipark.org.trnih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | dergipark.org.trnih.gov |

| Detection | Diode-Array Detection (DAD) at specific wavelengths | dergipark.org.tr |

| Purity Standard | ≥98% for related compounds | sigmaaldrich.comsigmaaldrich.com |

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. For many pyridoindole derivatives, derivatization may be necessary to increase their volatility and thermal stability for GC analysis. notulaebotanicae.ro However, GC is generally less suitable for the analysis of bisindole alkaloids due to their high melting points. notulaebotanicae.ro

Research Findings: GC coupled with a mass spectrometer (GC-MS) is a powerful tool for the identification of indole (B1671886) alkaloids. notulaebotanicae.roresearchgate.net The separation is typically performed on a capillary column, such as an HP-5MS. notulaebotanicae.ro The mass spectrum obtained from GC-MS provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or through the analysis of its fragmentation pattern. researchgate.netnist.gov For instance, GC-MS analysis of indole metabolites has been used to identify compounds like indole-3-acetic acid and indole-3-aldehyde based on their characteristic mass spectra. researchgate.net

Table 2: Typical GC-MS Parameters for Indole Alkaloid Analysis

| Parameter | Value/Description | Source |

| Column | HP-5MS capillary column (30 m x 0.25 mm; 0.25 µm film) | notulaebotanicae.ro |

| Carrier Gas | Helium at a flow rate of 1 mL/min | notulaebotanicae.ro |

| Injector Temperature | 280 °C | notulaebotanicae.ro |

| Ion Source Temperature | 230 °C | notulaebotanicae.ro |

| Detection | Mass Selective Detector (MSD) | notulaebotanicae.ro |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly valuable for the analysis of complex biological and environmental samples. nih.govnih.gov

Research Findings: LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive method for the quantification of pyridoindoles and their metabolites. nih.govnih.gov For example, an LC-MS/MS method was developed for the analysis of catecholamines in plasma with limits of quantification as low as 0.02 nmol/L. nih.gov In the study of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, a related compound, high-resolution mass spectrometry (HRMS) was used to determine the empirical formula from the accurate mass measurement of the protonated molecule [M+H]⁺. nih.gov The fragmentation pattern observed in the MS/MS spectrum is then used to confirm the structure of the compound. nih.gov Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) has been employed to identify metabolites of 2-amino-9H-pyrido[2,3-b]indole in liver microsomes and rat urine. nih.gov

Table 3: LC-MS/MS Parameters for the Analysis of a Pyridoindole Derivative

| Parameter | Value/Description | Source |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Mass Analyzer | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) | nih.govnih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |

| Accurate Mass Measurement | Provides empirical formula with high precision (e.g., Δ=1.7 ppm) | nih.gov |

Spectrophotometric Methods for Detection and Quantification (e.g., UV-Vis, Fluorescence)

Spectrophotometric methods are widely used for the detection and quantification of this compound due to its chromophoric and fluorophoric nature.

Research Findings: The UV-Vis absorption spectrum of pyridoindoles is characterized by distinct absorption bands. A recent study on new 9H-pyrido[2,3-b]indole derivatives reported their photophysical properties, including their absorption and emission spectra in various solvents. nih.govresearchgate.net These compounds exhibit absorption maxima that can be influenced by the solvent polarity and substituents on the pyridoindole core. nih.govresearchgate.net

Fluorescence spectroscopy is a particularly sensitive method for the detection of pyridoindoles. Many of these compounds are naturally fluorescent. The fluorescence properties, such as the excitation and emission wavelengths and quantum yield, are dependent on the molecular structure and the environment. For example, certain push-pull 9H-pyrido[2,3-b]indole fluorophores exhibit a positive solvatochromic effect, with large Stokes shifts. nih.govresearchgate.net The interaction of these fluorescent probes with biological macromolecules like DNA can be studied by monitoring changes in their fluorescence intensity, which can indicate binding events. nih.gov

Table 4: Photophysical Properties of Representative 9H-Pyrido[2,3-b]indole Derivatives

| Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Source |

| 8a | Toluene (B28343) | - | - | up to 270 | nih.govresearchgate.net |

| 8b | Toluene | - | - | up to 270 | nih.govresearchgate.net |

| 4b | - | - | - | - | nih.gov |

| 4d | - | - | - | - | nih.gov |

Electrochemical Methods for Redox Potential Determination and Detection

Electrochemical methods can be employed to investigate the redox properties of this compound. These techniques provide insights into the electron transfer processes that the molecule can undergo, which can be relevant to its biological activity and potential applications in sensors.

Radiochemical Labeling and Tracing Techniques for Research Applications

Radiochemical labeling is a powerful technique used to trace the metabolic fate and distribution of a compound within a biological system.

Research Findings: While no studies specifically detailing the radiolabeling of this compound were found, research on related β-carboline structures provides a relevant framework. For instance, [3-¹⁴C]-labeled 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo) was synthesized to study its biodistribution in rats. nih.gov The synthesis involved a multi-step pathway to incorporate the carbon-14 (B1195169) isotope. nih.gov Following administration, the distribution of radioactivity in various organs and tissues was measured over time to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Such studies revealed that [3-¹⁴C]-TaClo was rapidly incorporated, with the highest concentrations found in excretory organs, and the majority of the dose was eliminated via the hepatobiliary pathway. nih.gov This methodology could be adapted for this compound to investigate its in vivo behavior.

Metabolic Fate and Pharmacokinetic Research in Pre Clinical Models

In Vitro Metabolic Stability Studies using Hepatic Microsomes and Hepatocytes from Research Animals

No data is available.

Identification of Major Metabolites using Advanced Mass Spectrometry Techniques

No data is available.

Enzyme Kinetics of Metabolic Transformations (e.g., Cytochrome P450 Enzymes, UGTs)

No data is available.

Absorption, Distribution, and Excretion (ADE) Studies in Animal Models (Non-Human)

No data is available.

Transporter Interaction Studies in Research Systems (e.g., P-glycoprotein)

No data is available.

Advanced Materials Science and Chemo Sensing Applications of 9h Pyrido 2,3 B Indol 2 Ol Non Biological, Non Clinical

Application as Fluorescent Probes and Sensors for Ions or Biomolecules in Research

The 9H-pyrido[2,3-b]indole framework is an effective platform for the design of fluorescent probes. Its structure allows for chemical modifications that can tune its photophysical response to specific analytes. Research has demonstrated the development of new fluorophores based on this scaffold that exhibit large Stokes shifts and solvatochromic effects, properties that are highly desirable for sensing applications. nih.govresearchgate.net These probes often feature a planarized intramolecular charge-transfer (PLICT) state, which can be modulated by the local environment. nih.gov

One study detailed the interaction of a 9H-pyrido[2,3-b]indole derivative with calf thymus DNA (ctDNA), confirming a static quenching mechanism where the probe binds to the DNA helix. nih.govresearchgate.net This highlights the potential for developing probes for biomolecular structures in research settings.

The sensitivity of the pyrido[2,3-b]indole structure to protonation makes it an excellent candidate for pH-sensitive probes. The nitrogen atom in the pyridine (B92270) ring can be protonated, leading to significant changes in the electronic structure and, consequently, the fluorescence properties of the molecule.

A recently developed fluorescent probe based on the 9H-pyrido[2,3-b]indole skeleton, identified as probe 4b in the relevant literature, demonstrated high sensitivity to changes in the local pH. nih.gov This particular derivative was characterized by an acid dissociation constant (pKa) of 5.5, making it suitable for detecting pH fluctuations in a physiologically relevant acidic range. nih.gov The probe exhibited a "turn-off-on" fluorescence response upon titration with trifluoroacetic acid (TFA), showcasing its potential as a reversible pH sensor. nih.gov Another derivative, based on the related β-carboline structure, has also been successfully developed as a pH-activatable fluorescent probe. nih.gov

Table 1: Research Findings on a pH-Sensitive 9H-Pyrido[2,3-b]indole Derivative

| Parameter | Finding | Source |

| Probe Identity | Derivative of 9H-pyrido[2,3-b]indole (Probe 4b) | nih.gov |

| Sensing Mechanism | High sensitivity to local pH changes | nih.gov |

| pKa | 5.5 | nih.gov |

| Response Type | "Turn-off-on" acidochromic response | nih.gov |

While specific research on 9H-Pyrido(2,3-b)indol-2-ol as a metal ion sensor is not widely available, the inherent structure suggests significant potential. The presence of a hydroxyl group (-ol) at the 2-position, combined with the nitrogen atoms of the pyridine and indole (B1671886) rings, provides multiple coordination sites for metal ions. This chelation is expected to perturb the intramolecular charge transfer characteristics of the molecule, leading to a detectable change in its absorption or fluorescence spectrum.

Related research on other indole-based chemosensors has shown success in detecting various metal ions. For example, a novel sensor incorporating an indole moiety demonstrated high selectivity for Zn²⁺, Cu²⁺, and Al³⁺ ions through a "turn-on" fluorescence response. rsc.org This indicates that the broader family of indole-containing compounds is well-suited for metal ion detection, and functionalization of the 9H-pyrido[2,3-b]indole core is a promising strategy for developing new, selective metal ion sensors.

Integration into Organic Electronic Materials (e.g., OLEDs, OFETs)

The parent compound, 9H-pyrido[2,3-b]indole (α-carboline), has gained considerable attention as a key intermediate in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). innospk.commade-in-china.comgg-oled.com Its chemical structure is valuable for constructing the electron-transporting or hole-transporting layers within OLED devices, which are critical for enhancing device performance, efficiency, and operational lifetime. innospk.com

The suitability of 9H-pyrido[2,3-b]indole for these applications stems from its robust physical and chemical properties. Its high melting point indicates excellent thermal resistance, a crucial attribute for withstanding the high-temperature processes involved in OLED manufacturing. innospk.com The compound's stability and inherent optical characteristics make it a reliable intermediate for producing the vibrant and efficient displays used in a wide array of modern electronics. innospk.com

Table 2: Physical and Chemical Properties of 9H-Pyrido[2,3-b]indole

| Property | Value | Source |

| CAS Number | 244-76-8 | innospk.comlabproinc.com |

| Molecular Formula | C₁₁H₈N₂ | innospk.comlabproinc.com |

| Molecular Weight | 168.195 g/mol | innospk.com |

| Appearance | White powder | innospk.com |

| Melting Point | 210-212 °C | innospk.com |

| Boiling Point | 372.9 °C | innospk.com |

| Density | 1.301 g/cm³ | innospk.com |

| Flash Point | 171.6 °C | innospk.com |

| Refractive Index | 1.784 | innospk.com |

Photodynamic Research Applications (e.g., Photosensitizers for in vitro studies, not therapy)

Photodynamic applications rely on compounds known as photosensitizers, which can be excited by light to produce reactive oxygen species that can induce cell death or other photochemical reactions. While the extended π-conjugated system of the 9H-pyrido[2,3-b]indole scaffold is conducive to absorbing light, there is currently a lack of published research specifically investigating the use of this compound or its close derivatives as photosensitizers for in vitro photodynamic research. Further investigation would be required to determine its potential in this area, including its triplet state quantum yield and efficiency in generating singlet oxygen.

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries and Contributions of 9H-Pyrido(2,3-b)indol-2-ol Research

Research into the 9H-pyrido[2,3-b]indole scaffold has established it as a "privileged structure" in the fields of medicinal chemistry and materials science. researchgate.net Derivatives of this core are recognized for a wide array of biological activities, including potential anticancer, antimicrobial, and antioxidant properties. researchgate.net

A significant academic contribution has been the development of novel 9H-pyrido[2,3-b]indole-based fluorophores. nih.gov Recent studies have demonstrated that by employing synthetic strategies like the "1,2,4-triazine" methodology, it is possible to create derivatives with remarkable photophysical properties. researchgate.netnih.gov These compounds can exhibit large Stokes shifts and positive solvatochromic effects. nih.gov Furthermore, specific derivatives have been engineered to act as sensitive fluorescent probes, capable of detecting changes in environmental pH or binding to biological macromolecules such as DNA through a groove-binding mechanism. researchgate.netnih.gov In the realm of materials science, the parent compound, 9H-pyrido[2,3-b]indole, is utilized as a key intermediate in the fabrication of Organic Light-Emitting Diodes (OLEDs), where it contributes to the efficiency of hole-transporting or electron-transporting layers. innospk.com

Identification of Current Research Gaps and Challenges

Despite the broad interest in the α-carboline scaffold, several research gaps and challenges persist, particularly for the this compound derivative.

Limited Specific Research: There is a notable disparity in research focus, with significantly more attention given to the 2-amino analogue (2-Amino-9H-pyrido[2,3-b]indole, AαC) than to the 2-hydroxy derivative. wikipedia.orgsigmaaldrich.com

Synthetic Hurdles: Efficient and regioselective synthesis of C2-hydroxylated α-carbolines is not yet fully optimized. Current methods can be multi-stepped and may lack the efficiency required for large-scale library generation for screening purposes.

Mechanistic Clarity: For many of the observed biological effects across the α-carboline class, the precise molecular mechanisms and direct protein targets are not fully elucidated. For this compound specifically, its molecular binding partners are largely unknown.

Future Directions in Synthetic Methodology Development

Addressing the current synthetic challenges is paramount for advancing research. Future efforts are anticipated to focus on several key areas:

C-H Functionalization: The development of novel synthetic protocols for the direct and selective C-H hydroxylation of the 9H-pyrido[2,3-b]indole core would represent a significant advance, offering a more atom-economical and efficient route to the target compound.

Modern Synthetic Technologies: The application of microwave-assisted synthesis or flow chemistry could substantially improve reaction yields and reduce synthesis times for the α-carboline scaffold, facilitating more rapid analogue development. nih.gov

Asymmetric Synthesis: Exploring asymmetric synthetic routes to generate enantio-enriched derivatives of the α-carboline framework could lead to compounds with enhanced biological specificity and potency, a strategy that has proven successful for other indole-based structures. rsc.org

Library Expansion: Leveraging versatile synthetic platforms, such as the 1,2,4-triazine (B1199460) methodology, to create a diverse library of C2-substituted analogues will be crucial for comprehensive structure-activity relationship (SAR) studies. nih.gov

Prospects for Advanced Mechanistic Studies and Target Validation

A deeper understanding of how this compound and its derivatives function at a molecular level is essential. Future research should prioritize:

Tautomer Characterization: The use of advanced spectroscopic techniques, including variable-temperature NMR and X-ray crystallography, to definitively characterize the keto-enol equilibrium and understand its solvent and substituent dependence.

Computational Modeling: Theoretical calculations and computational modeling can be employed to predict the ground and excited state properties of the tautomers, offering insight into their respective photophysical behaviors and reactivities, as has been done for related fluorophores. nih.gov

Target Identification: The application of modern chemical biology tools, such as the development of affinity-based probes or activity-based protein profiling derived from the this compound scaffold, is necessary for the unbiased identification of its cellular binding partners.

Advanced Analytical Techniques: For derivatives that show potential as catalysts or enzyme inhibitors, advanced methods like photoionization spectroscopy could be used to study reaction intermediates in situ, providing unequivocal evidence for proposed mechanisms of action. rsc.org

Emerging Interdisciplinary Research Opportunities for this compound in Chemical Biology and Material Science

The unique properties of the this compound scaffold position it at the intersection of multiple scientific disciplines, opening up new avenues of investigation.

Chemical Biology:

Novel Fluorescent Probes: The hydroxyl group offers a unique handle for hydrogen bonding, suggesting that derivatives could be designed as highly specific fluorescent sensors for particular ions, pH ranges, or microenvironments within living cells. nih.gov

Enzyme Inhibitor Scaffolds: The keto-enol tautomerism could be exploited to design inhibitors that specifically target enzyme active sites, with each tautomer offering a different set of hydrogen bond donor/acceptor patterns for optimized binding.

Nucleic Acid Binders: Building on the demonstrated DNA-binding capabilities of the parent scaffold, new derivatives could be explored as sequence-specific probes or as agents that modulate DNA-protein interactions. researchgate.net

Material Science:

Advanced OLEDs: Investigating how the C2-hydroxyl group (or its keto form) modifies the electronic properties of the α-carboline core could lead to the development of new host or emissive materials for next-generation OLEDs with improved performance and longevity. innospk.com

Smart Materials: The potential for fluorescence combined with the responsive nature of the keto-enol equilibrium makes this compound an attractive candidate for the development of novel chemosensors and smart materials that exhibit optical changes in response to chemical or physical stimuli.

Q & A

Q. What are the optimized synthetic routes for 9H-Pyrido(2,3-b)indol-2-ol and its derivatives?

Pd-catalyzed amidation and cyclization are effective for synthesizing pyridoindole derivatives. For example, 9-ethyl-2-phenyl-9H-pyrido[2,3-b]indol-4-ol was synthesized using Pd(OAc)₂ as a catalyst, Cs₂CO₃ as a base, and t-BuOH as a solvent at 110°C for 24 hours, yielding 25% under initial conditions . Optimization studies (e.g., solvent, temperature, and base selection) are critical for improving yields. IR and NMR data confirm product purity and regioselectivity .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?